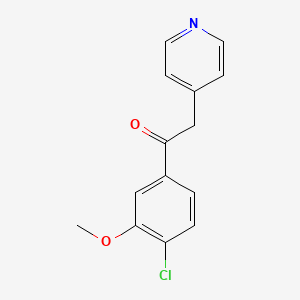
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
货号 B8758247
分子量: 261.70 g/mol
InChI 键: BAZVCUKGXCALRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07026336B1
Procedure details


4-Picoline (16.9 ml, 0.174 mol) was added dropwise to a stirred solution of lithium di-isopropylamide (110 ml, 0.22 mol, 2M solution in heptane, ethylbenzene, tetrahydrofuran) in dry tetrahydrofuran (150 ml) at −78° C. After stirring at −78° C. for 15 min a solution of the product of Step 1 (40.0 g, 0.174 mol) in tetrahydrofuran (100 ml) was added dropwise and the reaction allowed to warm to room temperature over 3 hours. The solution was then cooled in ice, saturated ammonium chloride solution added and the aqueous mixture extracted with ethyl acetate. The combined organic extracts were then washed with brine, dried over anhydrous magnesium sulphate, filtered and concentrated at reduced pressure. The resulting gum was triturated with cold diethyl ether/hexane (1:1, 300 ml) and the solid collected to give the title compound as a pale yellow solid (29 g, 64%); MS(ES+) m/e 262/264 [M+H]+.



Name
product
Quantity
40 g
Type
reactant
Reaction Step Two



Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
N1C=CC(C)=CC=1.C([N-]C(C)C)(C)C.[Li+].C(OC(=O)NCC(C1N[C:29]([C:41]2[CH:46]=[CH:45][N:44]=[CH:43][CH:42]=2)=[C:30]([C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[C:34]([O:39][CH3:40])[CH:33]=2)N=1)(C)C)(C)(C)C.[Cl-].[NH4+].[O:50]1CCCC1>>[Cl:38][C:35]1[CH:36]=[CH:37][C:32]([C:30](=[O:50])[CH2:29][C:41]2[CH:46]=[CH:45][N:44]=[CH:43][CH:42]=2)=[CH:33][C:34]=1[O:39][CH3:40] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
product
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NCC(C)(C)C=1NC(=C(N1)C1=CC(=C(C=C1)Cl)OC)C1=CC=NC=C1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled in ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous mixture extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were then washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting gum was triturated with cold diethyl ether/hexane (1:1, 300 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(CC1=CC=NC=C1)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29 g | |
| YIELD: PERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
